molecular formula C16H17NO2S B2904701 N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 618394-11-9

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2904701
CAS No.: 618394-11-9
M. Wt: 287.38
InChI Key: HBMDVBUCKJGLSI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives that have been identified as key precursors and core structures in the synthesis of potential therapeutic agents . Researchers utilize this chemical family to develop and investigate novel tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-one derivatives, which have demonstrated promising anti-tyrosinase activity in vitro . The molecular framework is also relevant in studies targeting microbial infections, with related derivatives showing potential for intervention against mycobacterial infections such as tuberculosis . Furthermore, this carboxamide scaffold is recognized for its role in probing protein kinase function, as closely related compounds have been studied for their phosphotransferase inhibitory activity . The compound serves as a valuable building block in organic synthesis, particularly for creating sulfur-containing Schiff bases, which are known to exhibit a range of pharmacological properties including antibacterial and anticancer activities . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-12-6-4-5-11(9-12)17-16(18)14-10-20-15-8-3-2-7-13(14)15/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMDVBUCKJGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.

Reaction TypeConditionsProductsReferences
Acidic HydrolysisHCl (6M), reflux4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid + 3-Methoxyaniline
Basic HydrolysisNaOH (aqueous), heatSodium salt of carboxylic acid + 3-Methoxyaniline

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (NH–), while basic conditions deprotonate the nucleophile (OH⁻).

Oxidation:

  • The sulfur atom in the benzothiophene ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
  • The methoxy group is resistant to oxidation under mild conditions but may demethylate under strong oxidants.
Reaction TypeConditionsProductsReferences
Sulfur OxidationH₂O₂ (30%), CH₃COOHSulfoxide derivative
DemethylationBBr₃ (anhydrous), CH₂Cl₂Phenolic derivative

Reduction:

  • The tetrahydrobenzothiophene core is resistant to further reduction, but the carboxamide group can be reduced to amine using LiAlH₄.
Reaction TypeConditionsProductsReferences
Amide ReductionLiAlH₄, THF, reflux3-Aminomethyl-tetrahydrobenzothiophene derivative

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

Reaction TypeConditionsProductsReferences
NitrationHNO₃, H₂SO₄3-Methoxy-4-nitrobenzamide derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-Methoxy-4-halobenzamide derivative

Regioselectivity :
The methoxy group’s electron-donating nature activates the aromatic ring, favoring para-substitution.

Acylation/Alkylation:

The secondary amine (from carboxamide reduction) reacts with acyl chlorides or alkyl halides.

Reaction TypeConditionsProductsReferences
AcylationAcCl, pyridineN-Acetylated derivative
AlkylationCH₃I, K₂CO₃N-Methylated derivative

Cyclization:

Under dehydrating conditions, the carboxamide forms heterocyclic structures.

Reaction TypeConditionsProductsReferences
Intramolecular CyclizationPOCl₃, heatThienopyrimidinone derivative

Metal Coordination

The carboxamide’s NH and carbonyl oxygen act as ligands for transition metals, forming complexes with Cu(II) or Fe(III).

Reaction TypeConditionsProductsReferences
Cu(II) ComplexationCuCl₂, ethanolOctahedral Cu(II) complex

Key Research Findings

  • Catalytic Hydrogenation : The tetrahydrobenzothiophene core resists hydrogenation under standard Pd/C conditions, preserving the ring structure .
  • Stability : The compound is stable in acidic media but degrades in strong alkaline solutions due to hydrolysis .
  • Biological Relevance : Derivatives synthesized via these reactions show tyrosinase inhibition (IC₅₀ = 12.4 μM for sulfoxide analog) .

Scientific Research Applications

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as C760-0317, is a ChemDiv screening compound with diverse applications in scientific research, particularly in drug discovery .

Basic Information

  • Compound Name: this compound
  • ChemDiv Compound ID: C760-0317
  • Molecular Formula: C16H17NO2S
  • Molecular Weight: 287.38
  • IUPAC Name: this compound
  • SMILES: COc1cccc(NC(c2csc3c2CCCC3)=O)c1

Applications in Drug Discovery

This compound is included in several screening libraries for drug discovery :

  • Antiviral Annotated Library: This suggests potential applications in antiviral research .
  • Protein-Protein Interaction Library: This indicates its utility in modulating protein-protein interactions .
  • Voltage-Gated Ion Channel-Targeted Library: This highlights its relevance in studying ion channels .
  • Beyond the Flatland Library sp3 enriched: This suggests applications in exploring three-dimensional molecular structures for drug development .
  • ChemoGenomic Annotated Library for Phenotypic Screening: Useful in linking chemical structures to genomic data for phenotypic screening .
  • New Agro Library: This suggests potential applications in agricultural research .

It is also included in a 1.7M stock database and can be used as :

  • PPI modulators
  • Agents targeting the nervous system
  • Ion channel modulators
  • Cyclic compounds
  • Agrochemicals

Anticancer activity

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Biological Activity

N-(3-Methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as 2-Amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a compound that has garnered interest due to its diverse biological activities. This article delves into the pharmacological properties of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S. The structure consists of a benzothiophene core with a methoxyphenyl substituent and an amide functional group. The compound's unique structure contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized benzothiophene compounds, including this compound, it was found to possess notable antibacterial and antifungal activities against various pathogens. The compound's efficacy was tested using the cup plate method on different bacterial strains, demonstrating its potential as an antimicrobial agent .

2. Anticancer Properties

Benzothiophene derivatives are also recognized for their anticancer potential. A study highlighted the ability of certain benzothiophene compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in cancer models has been attributed to its interaction with various cellular signaling pathways .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory activity may be linked to the inhibition of pro-inflammatory cytokines and mediators. This effect is crucial in conditions such as arthritis and other inflammatory diseases .

4. Neuroprotective Effects

Recent studies suggest that derivatives of benzothiophene may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property positions the compound as a candidate for further research in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Research Findings Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveModulation of neurotransmitters

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues and Substituent Effects
Compound Name Substituents Biological Activity Key Findings
Target Compound N-(3-Methoxyphenyl) Under investigation Optimized for potential cytostatic/antimicrobial activity; structural studies pending .
Compound I N-(3-Methylphenyl); 4-methoxyphenylmethylene azomethine Antibacterial, antifungal Moderate activity against S. aureus; crystal structure confirms planar azomethine linkage.
Compound II N-(4-Methylphenyl); 4-methylphenylmethylene azomethine Antibacterial, antifungal Lower antifungal potency vs. Compound I; substituent position affects activity.
CID 2886111 6-tert-Butyl; thiophene-2-carbonylamino Dopamine D1 receptor PAM High binding affinity; structural similarity to CID 2862078 highlights importance of tert-butyl group.
2-Amino-N-(2-ethoxyphenyl) N-(2-Ethoxyphenyl); unsubstituted amino group Not reported Ethoxy group may enhance solubility but reduce membrane permeability vs. methoxy.
N-(4-Fluorophenyl) derivative N-(4-Fluorophenyl); 4-methoxyphenylmethylene azomethine Crystallized Fluorine substituent improves metabolic stability; crystal packing analysis via SHELX .

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound may confer better target engagement than 4-substituted analogues (e.g., Compound I) due to steric and electronic effects .
  • Azomethine vs. Carboxamide : Azomethine derivatives (e.g., Compounds I and II) exhibit broad-spectrum antimicrobial activity but may suffer from hydrolytic instability compared to carboxamides .
  • Pharmacological Profiles : The tert-butyl group in CID 2886111 enhances dopamine receptor binding, suggesting that bulky substituents on the tetrahydrobenzothiophene core improve allosteric modulation .
Structure-Activity Relationships (SAR)
  • Tetrahydrobenzothiophene Core : Saturation of the benzothiophene ring enhances conformational flexibility, aiding in target binding .

Q & A

Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be optimized?

Methodology :

  • Stepwise synthesis : Start with cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates, followed by coupling with 3-methoxyaniline via carbodiimide-mediated amidation .
  • Optimization : Adjust reaction time (typically 12–24 hours), use glacial acetic acid as a catalyst, and employ DMSO as a polar aprotic solvent to enhance electrophilic substitution at the benzothiophene core. Monitor purity via TLC and HPLC (>95% purity target) .

Q. How should researchers characterize the molecular structure and confirm crystallinity?

Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL (v.2018+) for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and full-matrix least-squares refinement. Validate bond angles/dihedral angles against expected values for benzothiophene derivatives .
  • Spectroscopic confirmation : Assign NMR peaks (¹H/¹³C) using Bruker Avance III HD 400 MHz. Key signals: δ 7.2–7.4 ppm (aromatic protons), δ 2.5–3.0 ppm (tetrahydro ring protons), and δ 3.8 ppm (methoxy group) .

Q. What assays are suitable for preliminary evaluation of biological activity?

Methodology :

  • Enzyme inhibition assays : Test against tyrosinase or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s reagent for AChE). IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines. Compare EC₅₀ values with positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzothiophene carboxamides?

Methodology :

  • Multi-parametric SAR analysis : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., AChE PDB: 4EY7). Cross-validate with experimental IC₅₀ values and DFT calculations (B3LYP/6-31G**) to assess electronic effects of substituents like the 3-methoxy group .
  • Data normalization : Apply statistical tools (ANOVA, p <0.05) to account for batch-to-batch variability in synthesis or assay conditions .

Q. What strategies mitigate crystallographic disorder in benzothiophene derivatives during SC-XRD analysis?

Methodology :

  • Crystallization optimization : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. For disordered solvent molecules, apply SQUEEZE in PLATON to model electron density .
  • Refinement protocols : In SHELXL, use PART instructions to model anisotropic displacement parameters (ADPs) for non-H atoms. R-factor targets: <5% (R₁), <15% (wR₂) .

Q. How can computational modeling predict metabolic stability of this compound?

Methodology :

  • In silico ADME : Use SwissADME to predict CYP450 metabolism. Key parameters: Topological polar surface area (TPSA <90 Ų), LogP (~3.5), and Rule of Five compliance .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., O-demethylation via CYP3A4) using Schrödinger’s BioLuminate. Validate with LC-MS/MS fragmentation patterns .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodology :

  • Standardized assay protocols : Adopt OECD guidelines for cytotoxicity (e.g., fixed exposure time: 48 hours) and report EC₅₀ with 95% confidence intervals.
  • Batch characterization : Publish full NMR, HPLC, and HRMS data for synthesized compounds to rule out impurities (<2% by HPLC) .

Q. What are common pitfalls in interpreting hydrogen-bonding patterns in crystallography?

Methodology :

  • Graph-set analysis : Use Mercury (CCDC) to classify motifs (e.g., R₂²(8) for dimeric interactions). Compare with Etter’s rules for expected vs. observed H-bond networks .
  • Thermal motion artifacts : Exclude H-bonds with D...A distances >3.5 Å or angles <120° .

Methodological Tools and Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data processing) .
  • Spectroscopy : Bruker TopSpin (NMR), Agilent MassHunter (HRMS).
  • Data repositories : Cambridge Structural Database (CSD) for comparative crystallography, PubChem for bioactivity data.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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